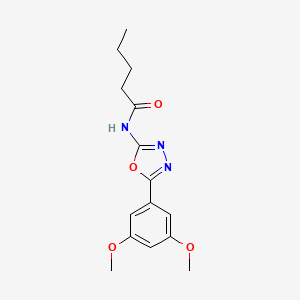

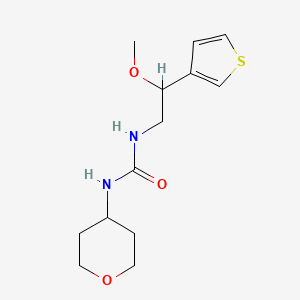

4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a synthetic molecule that has attracted significant attention in scientific research. The compound is commonly referred to as QPP and has been found to exhibit promising biological activities, making it a subject of interest in the development of new drugs. In

Aplicaciones Científicas De Investigación

Oxidation and Chemical Reactivity

Quinolone derivatives, which share structural similarities with the compound of interest, are explored for their chemical reactivity and biological activities. The oxidation of quinolones with peracids has been studied, revealing insights into the formation of nitroxide radicals and their chemical behavior (Staško et al., 2014).

Synthesis and Catalysis

Research on the cyclization of lithiated pyridine and quinoline carboxamides highlights the synthesis of polycyclic heterocycles, including pyrrolopyridines and spirocyclic beta-lactams, indicating the compound’s relevance in synthetic chemistry (Clayden et al., 2005).

Biological Screening

Studies on metal oxalato complexes with heterocyclic amines, including quinoline, showcase their antifungal activities against multidrug-resistant pathogens, suggesting potential biomedical applications (Varshney & Sharma, 2016).

Palladium-Catalyzed Reactions

Palladium-catalyzed oxidative acetoxylation using quinoline-2-carbonyl-protected derivatives demonstrates the compound’s utility in facilitating the synthesis of hydroxymethylaniline derivatives, relevant for pharmaceutical synthesis (Ju et al., 2013).

Antimicrobial Potential

The synthesis and antimicrobial evaluation of quinoline derivatives, including their interactions with DNA, underline the compound’s potential in drug discovery and development against bacterial infections (Bello et al., 2017).

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common scaffold in medicinal chemistry used to obtain compounds for the treatment of various diseases .

Mode of Action

The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage . These properties can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Propiedades

IUPAC Name |

4-[1-(quinoline-2-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c21-19(25)18-11-14(7-9-22-18)27-15-8-10-24(12-15)20(26)17-6-5-13-3-1-2-4-16(13)23-17/h1-7,9,11,15H,8,10,12H2,(H2,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVOKTAHHTVBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)

![Methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826013.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)

![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)

![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide](/img/structure/B2826026.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2826027.png)

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2826030.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2826032.png)